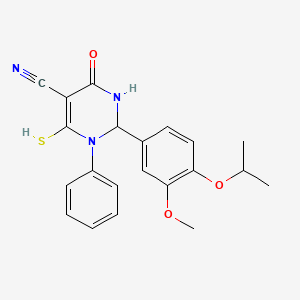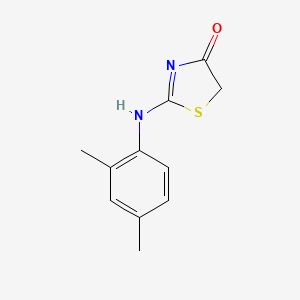
2-hydroxy-6-methyl-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-methyl-1H-quinolin-4-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 2-position, a methyl group at the 6-position, and a ketone group at the 4-position. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include refluxing in ethanol or methanol, with sodium ethoxide or potassium carbonate as the base.
Another approach involves the reaction of 2-hydroxyacetophenone with methyl anthranilate under acidic conditions, followed by cyclization and oxidation. This method often employs sulfuric acid or hydrochloric acid as the catalyst and requires heating to promote the cyclization reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often utilizes optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinone derivative.
Reduction: The ketone group at the 4-position can be reduced to form a hydroxyl group, resulting in a dihydroquinoline derivative.
Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophilic substitution reactions may involve reagents like bromine, nitric acid, or sulfuric acid, with the reactions conducted under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinone derivatives with enhanced electron-accepting properties.
Reduction: Dihydroquinoline derivatives with potential biological activity.
Substitution: Halogenated or nitrated quinoline derivatives with modified chemical and physical properties.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-methyl-1H-quinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer. Its derivatives have shown promise as drug candidates with improved efficacy and reduced toxicity.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-6-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in critical biological processes, such as DNA replication, protein synthesis, and cell signaling. By binding to the active sites of these enzymes, it can disrupt their normal function, leading to the inhibition of cell growth and proliferation.
The hydroxyl and ketone groups in the compound play a crucial role in its binding affinity and specificity. These functional groups can form hydrogen bonds and other non-covalent interactions with the target enzymes, stabilizing the inhibitor-enzyme complex and enhancing its inhibitory potency.
Comparación Con Compuestos Similares
2-Hydroxy-6-methyl-1H-quinolin-4-one can be compared with other similar compounds, such as:
2-Hydroxyquinoline: Lacks the methyl group at the 6-position, resulting in different chemical reactivity and biological activity.
4-Hydroxyquinoline: Has the hydroxyl group at the 4-position instead of the 2-position, leading to variations in its chemical and physical properties.
6-Methylquinoline: Lacks the hydroxyl and ketone groups, making it less reactive and less biologically active.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
2-hydroxy-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZQTDCCMODLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B7728201.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7728211.png)
![N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B7728221.png)

![3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B7728226.png)





![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B7728267.png)
![4-methyl-3-[[2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]benzoic acid](/img/structure/B7728269.png)
